molecular formula C11H19NO4 B1276281 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 855863-93-3

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B1276281
CAS No.: 855863-93-3
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, also known as TBC-CPA, is a powerful synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white, odorless, crystalline solid that is soluble in many organic solvents. The compound has been used in a variety of research applications, including the synthesis of peptides, proteins, and other bioactive molecules, as well as in drug discovery and development. TBC-CPA is also used in the synthesis of pharmaceuticals, cosmetics, and other consumer products.

Scientific Research Applications

Synthesis and Chemical Properties

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid plays a significant role in organic synthesis, especially in the production of amino acids and peptides. Heydari et al. (2007) highlighted the use of N-tert-butoxycarbonylation of amines for amine protection in peptide synthesis, noting its stability and resistance to racemization during peptide synthesis (Heydari et al., 2007). Badland et al. (2010) demonstrated an improved synthesis method for this compound, utilizing milder and more selective conditions (Badland et al., 2010).

Application in Peptide Mimetics and Drug Discovery

This compound is also crucial in the development of peptide mimetics and constrained amino acids, which are vital in drug discovery. Jiménez et al. (2001) synthesized enantiomerically pure cyclopropane analogs of phenylalanine, a key step in developing peptide mimetics (Jiménez et al., 2001). Similarly, Bakonyi et al. (2013) synthesized various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, contributing to the field of unnatural amino acids (Bakonyi et al., 2013).

Supramolecular Chemistry and Crystallography

In supramolecular chemistry and crystallography, this compound has been instrumental in understanding hydrogen bonding and molecular self-assembly. Kălmăn et al. (2001) studied the crystal structures of cyclopentane derivatives, revealing patterns of hydrogen bonding and molecular assembly (Kălmăn et al., 2001).

Polymer Synthesis

Gao et al. (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine, a related compound. This research is significant in the field of polymer chemistry, particularly for creating new polymeric materials (Gao et al., 2003).

Chiral Separation Techniques

Chiral separation techniques, important in pharmaceuticals and biotechnology, also utilize derivatives of this compound. Yowell et al. (1996) described the enantiomeric separation of N-tert-butoxycarbonyl amino acids, a process essential for producing enantiomerically pure compounds (Yowell et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411342
Record name 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855863-93-3, 410090-37-8
Record name 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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